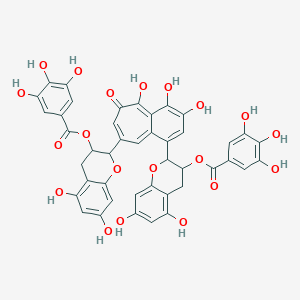

Theaflavin 3,3'-digallate

説明

特性

IUPAC Name |

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30462-35-2 |

Source

|

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 230 °C |

Source

|

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Theaflavin 3,3'-digallate: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

An In-depth Technical Guide on its Mechanism of Action

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms through which TF3 exerts its effects on cancer cells. This guide will delve into the signaling pathways modulated by TF3, its impact on apoptosis, cell cycle progression, and angiogenesis, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

TF3's anti-cancer activity is not mediated by a single pathway but rather through a multi-pronged attack on key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.

Induction of Apoptosis

TF3 has been demonstrated to induce programmed cell death in a variety of cancer cell lines through both intrinsic and extrinsic apoptotic pathways.[2][3]

-

Intrinsic Pathway: TF3 modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (Bax, Bad) to anti-apoptotic proteins (Bcl-xL).[2] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[3][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3]

-

Extrinsic Pathway: TF3 can also initiate apoptosis through the death receptor pathway. It has been shown to upregulate the expression of Death Receptor 5 (DR5) and the Fas-associated death domain (FADD), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

The culmination of these events is a significant increase in caspase-3/7 activity in cancer cells treated with TF3.[2]

Cell Cycle Arrest

TF3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases, depending on the cancer cell type.[2][4]

-

G2/M Phase Arrest: In cisplatin-resistant ovarian cancer cells (A2780/CP70), TF3 induces G2 phase arrest by significantly decreasing the expression of cyclin B1.[2] Cyclin B1 is a crucial regulatory protein for the G2/M transition, and its downregulation prevents cells from entering mitosis.

-

G0/G1 Phase Arrest: In human osteosarcoma cell lines (MG63 and HOS), TF3 has been shown to cause G0/G1 cell cycle arrest.[4] This is associated with a decrease in the expression of proteins that drive the G1 to S phase transition.

Anti-Angiogenic Effects

Tumor growth and metastasis are heavily reliant on the formation of new blood vessels, a process known as angiogenesis. TF3 has been shown to be a potent inhibitor of tumor-induced angiogenesis.[5][6] This effect is primarily achieved by downregulating the expression of two key pro-angiogenic factors:

-

Hypoxia-Inducible Factor 1α (HIF-1α): A key transcription factor that regulates the expression of genes involved in angiogenesis in response to low oxygen levels (hypoxia) within the tumor microenvironment.[5][7]

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of blood vessels.[5][6]

TF3 achieves this downregulation by inactivating the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and by suppressing the cleavage of Notch-1, all of which are upstream regulators of HIF-1α and VEGF.[5][7]

Signaling Pathways Modulated by this compound

The diverse anti-cancer effects of TF3 are a result of its ability to modulate multiple intracellular signaling pathways.

Akt/MDM2/p53 Signaling Pathway

In cisplatin-resistant ovarian cancer cells, TF3 has been shown to upregulate the tumor suppressor protein p53 by targeting the Akt/MDM2 pathway.[2][8] TF3 inhibits the activity of Akt, a kinase that normally phosphorylates and activates MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting Akt, TF3 prevents the activation of MDM2, leading to the accumulation of p53.[2] Elevated p53 levels then transcriptionally activate genes involved in apoptosis and cell cycle arrest.[2][8]

Akt/MDM2/p53 Pathway Modulation by TF3.

Caspase-Mediated Apoptotic Pathway

TF3 triggers apoptosis in osteosarcoma cells by activating the caspase cascade.[3] It upregulates the expression of pro-apoptotic proteins Bax and Bak1, leading to the release of cytochrome c from the mitochondria.[3] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3]

TF3-induced Caspase-Mediated Apoptosis.

Anti-Angiogenic Signaling Pathways

TF3 inhibits angiogenesis by targeting the Akt and Notch-1 signaling pathways in human ovarian carcinoma cells.[5][7] It inactivates the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and suppresses Notch-1 cleavage, leading to decreased expression of c-Myc, HIF-1α, and VEGF.[5][7]

Anti-Angiogenic Signaling Pathways Targeted by TF3.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of TF3 on cancer cells.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | [2][8] |

| IOSE-364 | Normal Ovarian Epithelial | 59.58 | [2][8] |

| OVCAR-3 | Ovarian Carcinoma | >15 (weak inhibition) | [6] |

| A431 | Epidermoid Carcinoma | 18 | [1] |

| HCT116 | Colon Carcinoma | 17.26 | [9] |

| HCT116 (pre-treated TF3) | Colon Carcinoma | 8.98 | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution in A2780/CP70 Cells

| Treatment | G2 Phase Percentage Increase | Reference |

| 20 µM TF3 for 24h | 21.78% | [2] |

Table 3: Effect of this compound on Caspase Activity

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Reference |

| A2780/CP70 | TF3 (concentration not specified) | 2.19 | [2] |

| IOSE-364 | TF3 (concentration not specified) | 1.20 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of TF3.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[2]

-

The cells are then treated with varying concentrations of TF3 (e.g., 0-50 µM) for a specified period (e.g., 24 hours).[2]

-

After treatment, the medium is removed, and MTT solution is added to each well and incubated.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[10]

-

Cell viability is expressed as a percentage of the untreated control.

-

MTT Assay Workflow.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

-

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to produce a luminescent signal.

-

Methodology:

-

Cells are seeded in 96-well plates (1x10^4 cells/well) and incubated overnight.[2]

-

Cells are treated with TF3 (e.g., 0-20 µM) for 24 hours.[2]

-

After treatment, Caspase-Glo 3/7 Reagent is added to each well, mixed, and incubated at room temperature for 1 hour.[2]

-

Luminescence is measured using a microplate reader.

-

Caspase-3/7 activity is normalized to total protein levels and expressed as a percentage of the untreated control.[2]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.

-

Methodology:

-

Cells are treated with TF3 for a specific duration.

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent dye such as propidium iodide (PI).

-

The DNA content of individual cells is then analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Methodology:

-

Cells are treated with TF3 and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the target protein (e.g., p53, cyclin B1, Bax, Bcl-xL).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light.

-

Inhibition of Metastasis

Recent studies have also highlighted the potential of TF3 to inhibit cancer metastasis, a critical step in cancer progression. In human melanoma cells, TF3 has been shown to significantly inhibit cell migration and invasion.[11] It also suppresses the formation of tumor spheres, a characteristic of cancer stem cells which are thought to drive metastasis.[11] Furthermore, TF3 downregulates the expression of key markers associated with cancer stemness and drug resistance, including ABCB1, ABCG2, CD44, and CXCR4.[11]

Conclusion

This compound exhibits a remarkable and multifaceted mechanism of action against cancer cells. By simultaneously inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis through the modulation of critical signaling pathways, TF3 presents itself as a promising candidate for further investigation in cancer therapy and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this potent black tea polyphenol.

References

- 1. mdpi.com [mdpi.com]

- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Theaflavin-3, 3′-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theaflavin-3, 3'-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppresses metastasis and reduces insulin-like growth factor-1-induced cancer stemness and invasiveness in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theaflavin 3,3'-Digallate: A Comprehensive Technical Guide on Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TFDG), a prominent bioactive polyphenol in black tea, is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] TFDG is formed during the enzymatic oxidation of catechins in the fermentation process of black tea leaves.[3] Despite its promising in vitro bioactivities, the therapeutic application of TFDG is largely influenced by its bioavailability and metabolic fate in vivo. This technical guide provides an in-depth analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of TFDG, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Bioavailability of this compound

The systemic bioavailability of TFDG is generally considered to be low.[4][5][6] Studies indicate that TFDG is poorly absorbed in the small intestine.[3][5][6] This limited absorption is a critical factor for researchers and drug development professionals to consider when evaluating its therapeutic potential.

In Vitro Permeability Studies

In vitro models, such as the Caco-2 cell monolayer, are commonly used to assess the intestinal permeability of compounds. These studies have consistently demonstrated the poor absorptive transport of TFDG.

| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Cell Model | Reference |

| This compound (TFDG) | 3.64 x 10⁻⁷ | >1.24 | Caco-2 | [7][8] |

Table 1: In vitro permeability of this compound across Caco-2 cell monolayers. The low Papp value suggests extremely poor bioavailability.[8][9] The efflux ratio being greater than 1.24 indicates that TFDG is subject to active efflux back into the intestinal lumen, further limiting its absorption.[7][8] Efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) have been implicated in this process.[7]

In Vivo Pharmacokinetic Studies in Animal Models

Animal studies provide valuable insights into the in vivo pharmacokinetics of TFDG. A study in mice using radiolabeled TFDG (¹²⁵I-TFDG) offered a detailed look at its distribution and elimination.

| Parameter | Intravenous (5 mg/kg) | Oral (500 mg/kg) | Animal Model | Reference |

| Cmax | - | Achieved at 6 h post-dosing | Mice | [10][11] |

| AUC₀-∞ | - | 504.92 µg·min/L | Mice | [10][11] |

| Major Organ of Recovery | Kidney (42%) | Liver (0.07%) | Mice | [10][11] |

Table 2: Pharmacokinetic parameters of ¹²⁵I-labeled this compound in mice. The study revealed that after oral administration, the maximum plasma concentration (Cmax) was reached at 6 hours.[10][11] Interestingly, the area under the curve (AUC), which represents total drug exposure, was 20-fold higher after oral administration compared to intravenous dosing, though this is likely due to the significantly higher oral dose.[10] The primary organ for recovery after intravenous administration was the kidney, while for oral administration, it was the liver.[10][11] It was also noted that TFDG showed better absorption when administered as part of a black tea extract (BTE) compared to its pure form.[10]

Metabolism of this compound

Given its low absorption in the upper gastrointestinal tract, a significant portion of ingested TFDG reaches the large intestine, where it is extensively metabolized by the gut microbiota.[3][4][5] This microbial biotransformation is crucial for the generation of smaller, potentially more bioavailable metabolites that may contribute to the overall biological effects of black tea consumption.[4][12]

Microbial Metabolism in the Gut

The primary metabolic pathway for TFDG in the gut is degalloylation, the cleavage of its galloyl groups.[4][5] This process is carried out by gut bacteria, including strains like Lactobacillus plantarum and Bacillus subtilis.[4]

Identified Microbial Metabolites of this compound:

| Metabolite | Description | Reference |

| Theaflavin (TF) | Formed by the removal of both galloyl groups. | [1][4][5] |

| Theaflavin-3-gallate (TF3G) | Formed by the removal of one galloyl group. | [1][4][5] |

| Theaflavin-3'-gallate (TF3'G) | Formed by the removal of one galloyl group. | [1][4][5] |

| Gallic Acid (GA) | Released upon cleavage of the galloyl moiety. | [1][4][5] |

| Pyrogallol (PG) | A further metabolite of gallic acid. | [4][5] |

| Theanaphthoquinone | A unique metabolite formed from TFDG. | [3][13][14][15] |

| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | A smaller phenolic compound. | [3][5] |

| 3-(3′,4′-dihydroxyphenyl)propionic acid | A smaller phenolic compound. | [3][5] |

| Phenylacetic acid | A smaller phenolic compound. | [5] |

| 4-hydroxybenzoic acid | A smaller phenolic compound. | [5] |

Table 3: Major microbial metabolites of this compound identified in in vitro and in vivo studies.

An in vitro fermentation study with human fecal microbiota showed that TFDG was more slowly degraded compared to epigallocatechin gallate (EGCG).[3][5][6] While monogallates and theaflavin were detected, a more abundant and unique metabolite, theanaphthoquinone, was identified, with its concentration peaking at 36 hours, corresponding to 32% of the initial TFDG amount.[5]

Phase II Metabolism

In addition to microbial metabolism, TFDG and its metabolites can undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidated and sulfated metabolites of TFDG, theaflavin-3-gallate, and theaflavin-3'-gallate have been identified as minor fecal metabolites in mice.[1]

Experimental Protocols

In Vitro Fecal Fermentation of TFDG

-

Objective: To identify the microbial metabolites of TFDG.

-

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in a pre-reduced anaerobic buffer.

-

Incubation: The fecal slurry is incubated anaerobically at 37°C. TFDG is added to the slurry, and samples are collected at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).[3]

-

Sample Processing: The fermentation is stopped by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.[3]

-

Analytical Method: The identification and quantification of TFDG and its metabolites are performed using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).[3][14] The mobile phase typically consists of an acidic aqueous solution and an organic solvent like acetonitrile, run on a gradient.[3]

-

In Vivo Pharmacokinetic Study in Mice

-

Objective: To determine the biodistribution and pharmacokinetics of TFDG.

-

Methodology:

-

Radiolabeling: TFDG is radiolabeled, for example, with ¹²⁵I using the chloramine T method.[10]

-

Animal Model: Swiss albino mice are used.

-

Administration: The radiolabeled TFDG is administered either intravenously (e.g., 5 mg/kg) or orally (e.g., 500 mg/kg), either as a pure compound or within a black tea extract.[11]

-

Sample Collection: Blood and various organs (liver, kidney, spleen, lung, heart) are collected at different time points post-administration.[10]

-

Quantification: The amount of radioactivity in plasma and tissue homogenates is measured using a gamma counter to determine the concentration of TFDG and its metabolites.[11]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.[11]

-

Signaling Pathways Modulated by this compound

TFDG has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for elucidating its mechanisms of action.

Akt and Notch-1 Pathways in Angiogenesis

In human ovarian carcinoma OVCAR-3 cells, TFDG has been found to decrease angiogenesis by inhibiting the Akt and Notch-1 signaling pathways.[2] This suggests a potential anti-cancer mechanism by restricting tumor blood supply.

Caption: TFDG inhibits angiogenesis by suppressing the Akt and Notch-1 pathways.

PDGFRβ Pathway in Vascular Smooth Muscle Cells

TFDG can inhibit neointima formation, a key process in atherosclerosis, by suppressing the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway in vascular smooth muscle cells.[16] This highlights its potential role in cardiovascular health.

Caption: TFDG inhibits neointima formation by suppressing the PDGFRβ pathway.

CaN-NFAT Signal Pathway in Cardiac Hypertrophy

In a model of pathological cardiac hypertrophy, TFDG was shown to prevent the condition by inhibiting the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[17] This suggests a cardioprotective effect.

Caption: TFDG prevents pathological cardiac hypertrophy via the CaN-NFAT pathway.

EGFR Signaling Pathway

TFDG has been demonstrated to induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[18] This provides another potential mechanism for its anti-cancer activity.

Caption: TFDG inhibits EGFR signaling and cell transformation.

Conclusion

This compound exhibits poor systemic bioavailability due to limited intestinal absorption and significant efflux. The majority of ingested TFDG is metabolized by the gut microbiota into a variety of smaller phenolic compounds. These metabolites, along with the parent compound, are thought to contribute to the observed health benefits associated with black tea consumption. For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of TFDG. Future research should focus on strategies to enhance its bioavailability, such as novel delivery systems, and further elucidate the specific biological activities of its microbial metabolites. A deeper understanding of how TFDG and its metabolites interact with key signaling pathways will be instrumental in harnessing its full therapeutic potential.

References

- 1. Structural identification of mouse fecal metabolites of this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Microbiota Is Essential for the Generation of Black Tea Theaflavins-Derived Metabolites | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. article.imrpress.com [article.imrpress.com]

- 11. scialert.net [scialert.net]

- 12. mdpi.com [mdpi.com]

- 13. research.wur.nl [research.wur.nl]

- 14. Microbial Metabolism of Theaflavin-3,3'-digallate and Its Gut Microbiota Composition Modulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of Theaflavin 3,3'-digallate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, exhibits significant antioxidant properties with potential therapeutic applications. This technical guide provides a comprehensive overview of its in vitro antioxidant activities, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

In Vitro Antioxidant Activity: A Quantitative Perspective

This compound demonstrates potent antioxidant effects across a range of in vitro assays. Its efficacy is often compared to other theaflavin derivatives and well-known antioxidants like epigallocatechin gallate (EGCG). The antioxidant activity of theaflavins is attributed to their ability to scavenge free radicals and chelate metal ions, a property conferred by the hydroxyl groups on their core structure and galloyl moieties.[1]

Table 1: Radical Scavenging Activity of this compound and Related Compounds

| Compound | Assay | IC50 (µmol/L) | Source |

| This compound (TF3) | Hydroxyl Radical (·OH) Scavenging | Most effective scavenger among theaflavins | [2] |

| This compound (TF3) | Hydrogen Peroxide (H₂O₂) Scavenging | 0.39 | [2] |

| This compound (TF3) | Superoxide Radical Scavenging | Less effective than Theaflavin (TF1) and monogallates | [2] |

| Theaflavin (TF1) | Superoxide Radical Scavenging | 14.50 | [2] |

| Theaflavin-3-gallate (TF2A) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [2] |

| Theaflavin-3'-gallate (TF2B) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [2] |

| Epigallocatechin gallate (EGCG) | Superoxide Radical Scavenging | 45.80 | [2] |

| This compound (TF3) | DPPH Radical Scavenging | Highest activity among theaflavins | [3] |

Note: IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Studies have shown that the galloyl group is crucial for the antioxidant and anticancer activities of theaflavins.[4] In a DNA damage protective assay, TF3 was found to be a more potent antioxidant than theaflavin (TF1), effectively scavenging hydrogen peroxide and hydroxyl radicals.[4]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within cellular environments through the modulation of key signaling pathways and by influencing intracellular antioxidant defense systems.

Modulation of Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, TF3 has been shown to activate the Nrf2 signaling pathway.[5][6] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a vital role in cellular defense against oxidative damage.[5]

In chondrocytes treated with interleukin-1β (IL-1β), a pro-inflammatory cytokine that induces oxidative stress, TF3 treatment assisted in scavenging reactive oxygen species (ROS) and reduced their accumulation.[5] This effect was linked to the activation of the Nrf2/HO-1 signaling pathway.[5]

Caption: this compound mediated activation of the Nrf2/ARE signaling pathway.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of this pathway, leading to the production of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[7][8] This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By blocking NF-κB activation, TF3 can suppress the expression of downstream inflammatory mediators, thereby mitigating inflammation-associated oxidative stress.[5][9]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radical-scavenging-abilities-and-antioxidant-properties-of-theaflavins-and-their-gallate-esters-in-h2o2-mediated-oxidative-damage-system-in-the-hpf-1-cells - Ask this paper | Bohrium [bohrium.com]

- 4. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protection from experimental colitis by theaflavin-3,3′-digallate correlates with inhibition of IKK and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. researchgate.net [researchgate.net]

Theaflavin 3,3'-digallate: A Deep Dive into its Anti-inflammatory Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol found in black tea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of TFDG, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory therapeutic agents.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The central mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. TFDG has been shown to be a potent inhibitor of this pathway.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the activation cascade. TFDG blocks the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By preventing IκBα phosphorylation and subsequent degradation, TFDG effectively halts the nuclear translocation of the active NF-κB p65 and p50 subunits.[1][2] This blockade of NF-κB nuclear accumulation prevents the transcription of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1]

dot

Caption: TFDG inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. TFDG has been demonstrated to suppress the phosphorylation of JNK and p38 MAPK in macrophages stimulated with lipopolysaccharide (LPS).[3] By inhibiting the activation of these key kinases, TFDG can downregulate the expression of downstream inflammatory mediators.

dot

Caption: TFDG modulates the MAPK signaling pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of TFDG on key inflammatory markers.

In Vitro Inhibition of Pro-inflammatory Mediators

| Target | Cell Line | Inducer | TFDG Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 50 µM | 82.4% inhibition of NO synthesis | [4] |

| iNOS protein | RAW 264.7 macrophages | LPS | Not specified | Stronger inhibition than EGCG | [2] |

| iNOS mRNA | RAW 264.7 macrophages | LPS | Not specified | Significantly reduced | [2] |

| COX-2 | HCT116 cells | - | Not specified | Decreased expression | [5] |

| TNF-α mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |

| IL-1β mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |

| IL-6 mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |

| IL-6 Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |

| TNF-α Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |

| PGE2 Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |

In Vivo Anti-inflammatory Effects

| Animal Model | Disease Model | TFDG Dosage | Key Findings | Reference |

| Mice | Collagen-Induced Arthritis (CIA) | 1 mg/kg and 10 mg/kg (i.p.) | Reduced arthritis score and incidence; decreased synovial IL-1β, TNF-α, and IL-6. | [8][9] |

| Mice | LPS-induced Acute Lung Injury (ALI) | Not specified | Attenuated the severity of ALI. | [10] |

| Mice | Ovariectomized (OVX) - induced osteoporosis | Not specified | Reduced serum TNF-α, IL-1β, and IL-6; increased serum IL-10. | [11] |

| Mice | TNBS-induced colitis | 5 mg/kg (oral) | Significantly improved colitis; decreased colonic TNF-α, IL-12, IFN-γ, and iNOS. | [12] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line U937 (differentiated with phorbol myristate acetate, PMA) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of TFDG for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL).

Quantification of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard, are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

-

Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm using a microplate reader.

-

Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[13][14][15]

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is then used as a template for real-time PCR amplification with gene-specific primers for the target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye like SYBR Green is used to detect the amplification in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.[1][16][17][18]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.[19][20][21][22]

dot

References

- 1. 2.9. Cytokine mRNA Quantification by qRT-PCR [bio-protocol.org]

- 2. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theaflavin Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 5. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line | Food & Nutrition Research [foodandnutritionresearch.net]

- 6. researchgate.net [researchgate.net]

- 7. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theaflavin-3,3’-Digallate Ameliorates Collagen-Induced Arthritis Through Regulation of Autophagy and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. In Vitro and in Vivo Anti-Inflammatory Effects of Theaflavin-3,3'-Digallate on Lipopolysaccharide-Induced Inflammation - 联科生物 [liankebio.com]

- 11. Theaflavin-3,3′-Digallate Promotes the Formation of Osteoblasts Under Inflammatory Environment and Increases the Bone Mass of Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection from experimental colitis by theaflavin-3,3′-digallate correlates with inhibition of IKK and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Theaflavin 3,3'-digallate: A Multifaceted Modulator of Signaling Pathways in Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Its beneficial effects are attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cardiovascular pathologies. This technical guide provides a comprehensive overview of the core signaling pathways influenced by TF3, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Core Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by targeting key signaling nodes involved in vascular smooth muscle cell proliferation and migration, pathological cardiac hypertrophy, myocardial ischemia/reperfusion injury, and atherosclerosis.

Inhibition of the PDGFRβ Pathway in Vascular Smooth Muscle Cells

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of atherosclerosis and restenosis following angioplasty. Platelet-derived growth factor (PDGF)-BB is a potent stimulator of these processes, primarily through the activation of its receptor, PDGFRβ. TF3 has been shown to effectively inhibit neointima formation by suppressing the PDGFRβ signaling cascade.[1][2]

Upon binding of PDGF-BB, PDGFRβ undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. TF3 intervenes by reducing the phosphorylation of PDGFRβ, thereby attenuating the activation of its downstream effectors, including Phospholipase Cγ (PLCγ), Src, Protein Kinase B (Akt), mammalian Target of Rapamycin (mTOR), and the Mitogen-Activated Protein Kinase (MAPK) family members ERK1/2, JNK, and p38.[3] The collective inhibition of these pathways leads to a decrease in VSMC proliferation and migration, thus preventing the thickening of the arterial intima.

Modulation of the Calcineurin-NFAT Pathway in Cardiac Hypertrophy

Pathological cardiac hypertrophy, a maladaptive response of the heart to stress such as hypertension, can lead to heart failure. The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a key driver of this process. TF3 has demonstrated a protective role against pathological cardiac hypertrophy by inhibiting this pathway.[4][5][6]

The signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin (CaN). Activated CaN then dephosphorylates NFAT, allowing its translocation to the nucleus where it promotes the transcription of hypertrophic genes. TF3 has been shown to decrease intracellular Ca2+ levels, down-regulate the expression of CaN, and increase the phosphorylation of NFATc3, thereby preventing its nuclear translocation and subsequent gene transcription.[4][6]

Activation of the PI3K/Akt/mTOR Pathway in Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem that contributes to morbidity and mortality following events such as myocardial infarction and cardiac surgery. TF3 has been found to protect the myocardium from I/R injury by activating the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]

Activation of this pathway by TF3 leads to the phosphorylation and activation of Akt, which in turn activates mTOR. This signaling cascade promotes cell survival by inhibiting apoptosis and autophagy. TF3 has been shown to reduce the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, it modulates autophagy by decreasing the levels of Beclin-1 and LC3B, and increasing p62.[7]

Regulation of the HK2/TIGAR/MAPK Axis in Atherosclerosis

The stability of atherosclerotic plaques is a critical determinant of clinical outcomes. Vulnerable plaques are prone to rupture, leading to acute cardiovascular events. TF3 has been shown to stabilize vulnerable plaques by reprogramming metabolic homeostasis in the neovasculature through the Hexokinase-2 (HK2)/TP53-induced glycolysis and apoptosis regulator (TIGAR)/MAPK signaling axis.[9]

TF3 downregulates the expression of HK2, a key glycolytic enzyme, and modulates the TIGAR/p38/JNK signaling pathway. This metabolic shift towards a lower energy state in the vasa vasorum promotes their maturation, reduces intraplaque hemorrhage, and ultimately enhances plaque stability.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on cardiovascular disease models.

Table 1: Effects of TF3 on VSMC Proliferation and Migration

| Parameter | Model | Treatment | Concentration | Result | Reference |

| VSMC Proliferation | PDGF-BB-induced Rat Aortic Smooth Muscle Cells (RASMCs) | TF3 | 1, 10, 20 µM | Dose-dependent inhibition of proliferation | [3] |

| VSMC Migration | PDGF-BB-induced RASMCs | TF3 | 1, 10, 20 µM | Dose-dependent inhibition of migration | [3] |

| Intima-to-Media Ratio | Mouse Carotid Artery Ligation Model | TF3 (10 mg/kg, i.p.) | N/A | Significant reduction in intima-to-media ratio | [3] |

Table 2: Effects of TF3 on Cardiac Hypertrophy

| Parameter | Model | Treatment | Concentration | Result | Reference |

| Cell Size | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 1-10 µM | Significant reduction in cell size | [4][6] |

| Fetal Gene (ANP, BNP) mRNA Levels | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 1-10 µM | Significant reduction in mRNA levels | [4][6] |

| Intracellular Ca²⁺ Level | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Decreased intracellular Ca²⁺ level | [4][6] |

| Calcineurin (CaN) Expression | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Down-regulated CaN expression | [4][6] |

| p-NFATc3 Expression | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Up-regulated p-NFATc3 expression | [4][6] |

Table 3: Effects of TF3 on Myocardial Ischemia/Reperfusion Injury

| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Myocardial Infarct Size | Rat model of myocardial I/R | TF3 | Reduced infarct size |[7] | | Apoptosis | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced apoptosis |[7] | | Autophagy | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced autophagy |[7] | | PI3K/Akt/mTOR Signaling | Rat model of myocardial I/R and H9c2 cells | TF3 | Activated signaling pathway |[7] |

Table 4: Effects of TF3 on Atherosclerotic Plaque Stability

| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Fibrous Cap Thickness | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 9.78 µm |[9] | | Lipid Core Size | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced by 21% |[9] | | Pericyte Coverage | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 8.42% |[9] | | Intraplaque Hemorrhage (IPH) | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced from 56.25% to 26.67% |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of TF3's effects on cardiovascular disease models.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the levels of total and phosphorylated proteins in cell lysates or tissue homogenates.

Protocol:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12]

Immunofluorescence Staining for Protein Localization

Objective: To visualize the subcellular localization of specific proteins in cells or tissue sections.

Protocol:

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.[13]

-

Blocking: Block with a solution containing serum (e.g., 5% goat serum) and BSA in PBS to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[14]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]

-

Counterstaining: Stain the nuclei with DAPI or Hoechst.[13]

-

Mounting: Mount the coverslips or slides with an anti-fade mounting medium.

-

Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Cell Proliferation Assay (EdU Staining)

Objective: To measure the rate of cell proliferation by detecting newly synthesized DNA.

Protocol:

-

EdU Incorporation: Incubate cells with 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, for a defined period.[15]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[15][16]

-

Click-iT® Reaction: Perform the click reaction by incubating the cells with a fluorescent azide that covalently binds to the incorporated EdU.[15]

-

Nuclear Staining: Counterstain the nuclei with Hoechst 33342.[17]

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis Assay (TUNEL Staining)

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Sample Preparation: Fix and permeabilize tissue sections or cells.[18]

-

TdT Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.[19][20]

-

Washing: Wash to remove unincorporated nucleotides.

-

Counterstaining: Stain the nuclei with DAPI or another suitable nuclear stain.[21]

-

Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[22]

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the two-dimensional migration of a confluent cell monolayer.

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[23]

-

Creating the "Wound": Create a cell-free gap by scratching the monolayer with a sterile pipette tip.[24][25]

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter.[23]

-

Analysis: Measure the area of the wound at each time point to determine the rate of wound closure.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

Objective: To quantify the chemotactic migration of cells through a porous membrane.

Protocol:

-

Chamber Setup: Place a Transwell insert with a porous membrane into a well of a culture plate.[26]

-

Chemoattractant: Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.[27]

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber.[28]

-

Incubation: Incubate for a period sufficient to allow cell migration through the membrane.[27]

-

Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.[28]

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Mouse Carotid Artery Ligation Model

Objective: To induce neointima formation in a mouse model to study vascular remodeling.

Protocol:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[7]

-

Surgical Procedure: Make a midline cervical incision to expose the left common carotid artery. Ligate the artery with a suture just below the bifurcation.[4][7]

-

Post-operative Care: Close the incision and provide appropriate post-operative care.

-

Tissue Harvesting: At a predetermined time point (e.g., 14 or 28 days), euthanize the mouse and perfuse-fix the vasculature.[1]

-

Histological Analysis: Excise the ligated carotid artery, embed in paraffin or OCT, and section for histological staining (e.g., H&E, Masson's trichrome) and immunofluorescence to analyze neointimal thickening.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cardiovascular diseases through its ability to modulate multiple key signaling pathways. Its inhibitory effects on VSMC proliferation and migration, pathological cardiac hypertrophy, and its protective role in myocardial I/R injury and atherosclerosis are well-documented in preclinical studies. The detailed experimental protocols provided in this guide offer a framework for further investigation into the molecular mechanisms of TF3 and for the development of novel therapeutic strategies targeting these pathways. The quantitative data and visual representations of the signaling cascades serve as a valuable reference for researchers in the field. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for cardiovascular disease in humans.

References

- 1. Use of Mouse Carotid Artery Ligation Model of Intimal Thickening to Probe Vascular Smooth Muscle Cell Remodeling and Function in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse model of carotid artery ligation [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. The Prevention Role of Theaflavin-3,3'-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carotid artery ligation model and oligonucleotide treatment of mice [bio-protocol.org]

- 8. Theaflavin-3,3'-digallate protects against myocardial ischemia/reperfusion injury and hypoxia/reoxygenation injury by activating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theaflavin-3,3'-digallate stabilizes vulnerable plaques by reprogramming metabolic homeostasis in neovascularization via HK2/TIGAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western blot analysis [bio-protocol.org]

- 13. Immunofluorescence staining of heart frozen sections [bio-protocol.org]

- 14. 2.7. Immunofluorescence in Cardiac Tissue [bio-protocol.org]

- 15. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Apoptosis assessment using the TUNEL assay [bio-protocol.org]

- 19. TUNEL assay in heart tissue [bio-protocol.org]

- 20. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. circ.ahajournals.org [circ.ahajournals.org]

- 23. Endothelial cell wound healing assay [bio-protocol.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Wound healing assay | Abcam [abcam.com]

- 26. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharm.ucsf.edu [pharm.ucsf.edu]

Theaflavin 3,3'-digallate (TF3): An In-depth Technical Guide on In Vivo Efficacy in Animal Models

Introduction

Theaflavin 3,3'-digallate (TF3), a principal polyphenolic compound found in black tea, is formed during the enzymatic oxidation and polymerization of catechins during the fermentation process.[1] This bioactive molecule has garnered significant scientific interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][4] Extensive research in various animal models has provided compelling evidence for its therapeutic potential across a spectrum of diseases.

This technical guide provides a comprehensive overview of the in vivo efficacy of TF3, focusing on its effects in animal models of cancer, metabolic disorders, inflammation, and neurodegenerative diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated mechanisms of action to facilitate further investigation and development of TF3 as a potential therapeutic agent.

Pharmacokinetics and Bioavailability in Animal Models

Understanding the pharmacokinetic profile of TF3 is fundamental to interpreting its in vivo efficacy. Studies in mice have elucidated its absorption, distribution, and plasma concentration over time.

Experimental Protocol: Pharmacokinetic Analysis in Mice

A key study utilized female BALB/c mice (25-30 g) to assess the pharmacokinetic properties of 125I-labeled TF3.[5] The compound was administered either intravenously (i.v.) at a dose of 5 mg/kg or intragastrically (oral) at 500 mg/kg, both as a pure compound and as part of a black tea extract (BTE).[6] Plasma and tissue radioactivity levels were quantified at various time points to determine pharmacokinetic parameters.[6]

Data Presentation: Pharmacokinetic Parameters of TF3 in Mice

| Parameter | Intravenous (5 mg/kg) | Oral (500 mg/kg) | Key Observation | Reference |

| Time to Cmax | N/A | 6 hours | Oral absorption is relatively slow. | [5][6] |

| AUC0-∞ (µg·min/L) | 25.25 (approx.) | 504.92 | Oral administration results in a 20-fold higher overall exposure compared to i.v. dosing. | [5][6] |

| Peak Tissue Distribution | Kidney (42%) | Liver (0.07%) | Route of administration significantly influences tissue accumulation. | [5][6] |

| Hepatic Uptake | N/A | > 4-fold more efficient in hepatocytes than non-parenchymal cells. | The liver is a primary site of accumulation after oral dosing. | [5] |

| Effect of BTE | N/A | Enhanced absorption by various organs and liver cells. | Co-administration with black tea extract improves systemic availability. | [5] |

In Vivo Efficacy in Disease Models

Anti-Cancer Efficacy: Osteosarcoma

TF3 has demonstrated potent anti-cancer properties in various models.[7] Its efficacy has been notably evaluated in human osteosarcoma xenografts, where it induces programmed cell death through multiple mechanisms.[4]

Experimental Protocol: Osteosarcoma Xenograft Mouse Model

Human osteosarcoma (HOS) cells were subcutaneously injected into nude mice.[4] Once tumors reached a specified volume, mice were treated with TF3. The study investigated the impact of TF3 on tumor growth, proliferation, and the induction of apoptosis and ferroptosis in vivo.[4]

Data Presentation: Efficacy of TF3 in Osteosarcoma Xenograft Model

| Animal Model | TF3 Dosage | Route of Administration | Key Quantitative Outcomes | Reference |

| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Markedly strong antitumour efficacy observed. | [4] |

| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Reduced cell proliferation (downregulation of PCNA and Ki67). | [4] |

| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Induced ferroptosis and apoptosis in tumor tissue. | [4] |

Signaling Pathways in Osteosarcoma

In vivo and in vitro studies show that TF3's anti-cancer effect is mediated by the generation of reactive oxygen species (ROS).[4] This oxidative stress triggers both apoptosis and ferroptosis (an iron-dependent form of cell death) through the activation of the MAPK signaling pathways, including ERK, JNK, and p38.[4]

Metabolic Disease Modulation: Nonalcoholic Fatty Liver Disease (NAFLD)

TF3 has shown significant potential in mitigating metabolic disorders. In leptin-deficient obese mice, a model for NAFLD, TF3 treatment effectively prevents weight gain and reduces lipid accumulation in the liver.[3]

Experimental Protocol: NAFLD in ob/ob Mice

Leptin-deficient obese (ob/ob) mice, which spontaneously develop NAFLD symptoms, were used.[3] The study involved administering varying doses of TF3 (Medium and High) and observing its effects on growth parameters, organ coefficients, serum lipids, and hepatic fat accumulation over a period of time. Liver tissue was also analyzed via transcriptome sequencing to identify underlying mechanisms.[3]

Data Presentation: Efficacy of TF3 in NAFLD ob/ob Mouse Model

| Parameter | Model Group (ob/ob) | Medium-Dose TF3 (M-TF3) | High-Dose TF3 (H-TF3) | Significance vs. Model | Reference |

| Body Weight Gain | High | Significantly Reduced | Significantly Reduced | p < 0.01 | [3] |

| Waistline Gain | High | Significantly Reduced | Significantly Reduced | p < 0.01 | [3] |

| White Adipose Tissue (WAT) | High | Reduced (p < 0.05) | Significantly Reduced (p < 0.001) | Dose-dependent | [3] |

| Serum Total Cholesterol (TC) | High | Reduced (p < 0.05) | Significantly Reduced (p < 0.01) | Dose-dependent | [3] |

| Serum LDL-c | High | Reduced (p < 0.01) | Significantly Reduced (p < 0.001) | Dose-dependent | [3] |

| Serum Triglycerides (TG) | High | No significant change | Significantly Reduced (p < 0.01) | High dose only | [3] |

| Hepatic Triglycerides (TG) | High | Reduced | Reduced | Not specified | [3] |

| Liver Size & Color | Dramatically increased, lighter color | Smaller size, deeper color | Smaller size, deeper color | Dose-dependent improvement | [3] |

Signaling Pathways in NAFLD

Transcriptome analysis of liver tissue from TF3-treated mice revealed that its beneficial effects on lipid metabolism may be regulated via the Fads1/PPARδ/Fabp4 axis.[3] Additionally, TF3 was found to modulate the gut microbiota, increasing the abundance of beneficial bacteria like Prevotellaceae_UCG-001.[3]

Anti-Inflammatory Effects

TF3 exhibits robust anti-inflammatory activity across multiple animal models, including lipopolysaccharide (LPS)-induced acute lung injury (ALI) and collagen-induced arthritis (CIA).[8][9] It functions primarily by suppressing the production of pro-inflammatory cytokines.[2][10]

Experimental Protocols

-

LPS-Induced Acute Lung Injury (ALI) in Mice: Mice are challenged with LPS to induce a severe inflammatory response in the lungs. TF3 treatment is administered to evaluate its ability to attenuate the severity of the lung injury, measured by histological analysis and quantification of inflammatory markers.[8]

-

Collagen-Induced Arthritis (CIA) in Mice: DBA/1 mice are immunized with Freund's Adjuvant to induce an autoimmune arthritis that mimics human rheumatoid arthritis.[9] TF3 is administered (e.g., 1 or 10 mg/kg, intraperitoneally) to assess its effect on joint destruction, inflammation, and macrophage polarization.[9]

Data Presentation: Efficacy of TF3 in Inflammatory Models

| Disease Model | Animal | TF3 Dosage | Route of Administration | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | LPS-Induced ALI | Mouse | Not specified in abstract | Not specified in abstract | Attenuated severity of lung injury. |[8] | | LPS-Induced Inflammation | Mouse | Not specified in abstract | Not specified in abstract | Significantly inhibited expression of TNF-α, IL-1β, and IL-6. |[2][10] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Ameliorated joint destruction; Reduced IL-1, IL-6, TNF-α. |[9] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Reduced M1 (pro-inflammatory) macrophages; Promoted M2 (anti-inflammatory) macrophage polarization. |[9] | | Osteoarthritis (DMM model) | Rat | Not specified in abstract | Not specified in abstract | Lower OARSI scores; Protected cartilage from degradation. |[11] |

Signaling Pathways in Inflammation

TF3 exerts its anti-inflammatory effects by inhibiting key signaling pathways. It suppresses the phosphorylation of JNK and p38 MAP kinases and inhibits the NF-κB pathway, which are central regulators of pro-inflammatory gene expression.[8][11] In the context of arthritis, TF3 also regulates macrophage polarization by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, a process linked to the regulation of autophagy.[9]

Neuroprotective Effects

TF3 demonstrates significant neuroprotective capabilities, particularly in models of premature brain aging and neuroinflammation. It has been shown to ameliorate learning and memory impairments by combating oxidative stress and restoring neurotransmitter balance.[12][13]

Experimental Protocol: D-galactose-Induced Brain Aging in Mice

Premature aging is induced in mice through daily subcutaneous injections of D-galactose (120 mg/kg) for 56 days.[12][13] Starting on day 29, treatment groups receive daily oral gavage of TF3 at different doses.[12][13] Cognitive function is assessed using behavioral tests like the novel object recognition and Y-maze tests. Brain tissue is analyzed for biomarkers of oxidative stress, acetylcholinesterase activity, and neurotransmitter levels.[12][13]

Data Presentation: Efficacy of TF3 in D-galactose-Induced Aging Model

| Parameter | Model Group (D-galactose) | TF3-Treated Group | Effect of TF3 | Reference |

| Learning & Memory | Poor performance in Y-maze & novel object recognition tests | Improved performance | Ameliorated cognitive deficits | [12][13] |

| Brain Acetylcholinesterase (AChE) | Increased activity | Decreased activity | Restored cholinergic function | [12][13] |

| Brain Malondialdehyde (MDA) | Elevated (lipid peroxidation) | Reduced | Attenuated oxidative stress | [12][13] |

| Brain Antioxidant Enzymes (GSH-Px, SOD) | Reduced activity | Increased activity | Enhanced antioxidant defense | [12][13] |

| Brain Antioxidant Genes (Nrf2, Sod1, etc.) | Downregulated | Upregulated | Restored antioxidant gene expression | [12] |

Mechanisms of Neuroprotection

The neuroprotective effects of TF3 are multifaceted. It acts as a potent antioxidant, directly reducing oxidative damage (e.g., lower MDA levels) and restoring the activity of endogenous antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[12][13] This is achieved partly by upregulating the expression of antioxidant genes such as Nrf2.[12] Furthermore, TF3 helps normalize neurotransmitter metabolism, evidenced by the reduction of acetylcholinesterase activity, which would lead to increased acetylcholine availability and improved cognitive function.[12][13]

References

- 1. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of theaflavin-3,3′-digallate on leptin-deficient induced nonalcoholic fatty liver disease might be related to lipid metabolism regulated by the Fads1/PPARδ/Fabp4 axis and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.imrpress.com [article.imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo anti-inflammatory effects of theaflavin-3,3'-digallate on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theaflavin-3,3'-digallate ameliorates learning and memory impairments in mice with premature brain aging induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

Theaflavin 3,3'-digallate: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction